molecular formula C6H5N3O2S B8491213 4H-PYRIDO[4,3-e][1,2,4]THIADIAZINE 1,1-DIOXIDE

4H-PYRIDO[4,3-e][1,2,4]THIADIAZINE 1,1-DIOXIDE

Cat. No. B8491213
M. Wt: 183.19 g/mol
InChI Key: QSZUXEXDOYFOBI-UHFFFAOYSA-N
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Patent
US05459138

Procedure details

3.3 cm3 of formic acid and 6.6 cm3 of acetic anhydride are kept stirring at 50° C. for 15 minutes. 1 g of 4-aminopyridine-3-sulfonamide (Preparation 2) is added to this solution and the reaction mixture is brought to reflux for 2 hours. After cooling, the crystals obtained are collected on a filter, washed with a small amount of acetic acid and then with diethyl ether and dried.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)C.[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[S:15]([NH2:18])(=[O:17])=[O:16]>C(O)=O>[S:15]1(=[O:17])(=[O:16])[C:10]2[CH:11]=[N:12][CH:13]=[CH:14][C:9]=2[NH:8][CH:1]=[N:18]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=NC=C1)S(=O)(=O)N
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3.3 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals obtained
CUSTOM
Type
CUSTOM
Details
are collected on a filter
WASH
Type
WASH
Details
washed with a small amount of acetic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether and dried

Outcomes

Product
Name
Type
Smiles
S1(N=CNC2=C1C=NC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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